molecular formula C9H5BrN2O3 B6265948 4-(2-bromoacetyl)-2-nitrobenzonitrile CAS No. 1427376-88-2

4-(2-bromoacetyl)-2-nitrobenzonitrile

Cat. No.: B6265948
CAS No.: 1427376-88-2
M. Wt: 269.05 g/mol
InChI Key: QNPPBVCFEUZWLH-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2-nitrobenzonitrile is a brominated aromatic compound featuring a nitrile group, a nitro group at the ortho position, and a bromoacetyl substituent at the para position. This structure combines electron-withdrawing groups (nitrile and nitro) with a reactive bromoacetyl moiety, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

CAS No.

1427376-88-2

Molecular Formula

C9H5BrN2O3

Molecular Weight

269.05 g/mol

IUPAC Name

4-(2-bromoacetyl)-2-nitrobenzonitrile

InChI

InChI=1S/C9H5BrN2O3/c10-4-9(13)6-1-2-7(5-11)8(3-6)12(14)15/h1-3H,4H2

InChI Key

QNPPBVCFEUZWLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)[N+](=O)[O-])C#N

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-bromoacetyl)-2-nitrobenzonitrile typically involves the bromination of 2-nitrobenzonitrile followed by acetylation. One common method includes the reaction of 2-nitrobenzonitrile with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoacetyl)-2-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 4-(2-Bromoacetyl)-2-nitrobenzonitrile is used as a building block in organic synthesis for the preparation of various heterocyclic compounds and pharmaceuticals. It serves as an intermediate in the synthesis of complex molecules with potential biological activity .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to bioactive molecules. It may be used in the development of drugs targeting specific enzymes or receptors, particularly those involved in inflammatory or infectious diseases .

Industry: The compound finds applications in the production of advanced materials, including polymers and dyes. Its unique chemical structure allows for the modification of material properties, making it valuable in the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-(2-bromoacetyl)-2-nitrobenzonitrile involves its interaction with molecular targets through its functional groups. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group may participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three key analogs, focusing on molecular properties, synthesis, and applications.

Table 1: Key Properties of 4-(2-Bromoacetyl)-2-nitrobenzonitrile and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound (Target) C₉H₅BrN₂O₃ 297.06 Not reported Potential kinase inhibition, antifungal intermediates (inferred)
4-(2-Bromoacetyl)benzonitrile C₉H₆BrNO 224.05 Not specified GSK-3 inhibitor, precursor for triazole antifungals (e.g., isavuconazole)
4,5-Bis(2-methoxyethoxy)-2-nitrobenzonitrile (DEBEN) C₁₂H₁₃N₃O₅ 279.25 Not reported Polymer production, chemical synthesis
2-Amino-4-(4-benzoylpiperazin-1-yl)benzonitrile C₁₉H₁₉N₅O 333.39 Oil (no MP) Pharmaceutical intermediate

Structural and Reactivity Differences

  • Nitro Group Impact : The nitro group in the target compound increases molecular weight and polarity compared to 4-(2-bromoacetyl)benzonitrile. This enhances electrophilicity, favoring nucleophilic aromatic substitution (e.g., in heterocycle synthesis) .
  • Bromoacetyl Reactivity : Both the target compound and 4-(2-bromoacetyl)benzonitrile contain a bromoacetyl group, a reactive handle for forming carbon-heteroatom bonds. However, the nitro group in the target compound may stabilize intermediates via resonance, altering reaction pathways .
  • Comparison with DEBEN : DEBEN replaces bromoacetyl with methoxyethoxy groups, reducing reactivity but improving solubility in polar solvents. Its nitro group contributes to applications in polymer chemistry .

Biological Activity

4-(2-Bromoacetyl)-2-nitrobenzonitrile (CAS No. 1427376-88-2) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article details its biological properties, mechanisms of action, and applications based on diverse research findings.

  • Molecular Formula : C9H5BrN2O3
  • Molecular Weight : 269.05 g/mol
  • IUPAC Name : this compound
  • Purity : ≥95%

The compound features a bromoacetyl group, a nitro group, and a benzonitrile moiety, which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its functional groups:

  • Nucleophilic Substitution : The bromoacetyl group can be substituted by various nucleophiles (e.g., amines, thiols), potentially leading to the formation of new bioactive compounds.
  • Redox Reactions : The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological activities.
  • Covalent Bond Formation : The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity and influencing cellular pathways related to inflammation or infection .

Antitumor Activity

Recent studies have explored the antitumor potential of compounds related to this compound. For instance, derivatives of similar structures have shown significant tumor-suppressive activity in animal models. In one study, a related compound was administered to nude rats with xenograft tumors, resulting in an approximate 83% decrease in tumor size after treatment .

Anti-inflammatory Effects

The compound’s ability to modulate inflammatory pathways has been investigated. Its interaction with specific enzymes involved in inflammatory responses suggests potential applications in treating inflammatory diseases. The nitro group may play a role in redox modulation, impacting oxidative stress pathways within cells .

Research Findings and Case Studies

StudyFindings
Antitumor Study A derivative showed an 83% reduction in tumor size in xenograft models after 15 days of treatment .
Inflammation Modulation The compound's interactions with inflammatory mediators indicate potential therapeutic roles .
Synthesis and Biological Evaluation Various synthetic routes have been developed for creating derivatives with enhanced biological activity .

Comparison with Related Compounds

The unique combination of functional groups in this compound distinguishes it from similar compounds:

CompoundKey FeaturesPotential Applications
4-(2-Bromoacetyl)benzonitrileLacks nitro groupLimited biological activity
4-(2-Bromoacetylamino)benzenearsonic acidContains amino groupAntitumor applications
3-Bromopropionyl chlorideDifferent acyl groupVaries in reactivity

Q & A

Q. What are the standard synthetic routes for 4-(2-bromoacetyl)-2-nitrobenzonitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via bromination of acetylated precursors or alkylation of nitrile-containing intermediates. For example, 4’-(2-bromoacetyl)benzonitrile derivatives can be prepared by reacting bromoacetyl bromide with nitrile-substituted aromatic rings under controlled conditions. In one protocol, 4-(2-bromoacetyl)benzonitrile was synthesized using 2-bromoacetophenone derivatives and nitrile precursors in dichloromethane with a Lewis acid catalyst, achieving yields of 80% . Key factors include:

  • Temperature: Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the bromoacetyl group).
  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity but may require quenching to avoid byproducts.
  • Purification: Column chromatography with silica gel (hexane/ethyl acetate) is standard, though recrystallization from ethanol/water mixtures improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H NMR: Reveals proton environments, such as the bromoacetyl methylene group (δ ~4.8 ppm as a singlet) and aromatic protons (δ ~7.5–8.2 ppm). DMSO-d₆ is preferred for solubility and minimizing peak broadening .
  • Mass Spectrometry (EI-MS): The molecular ion peak ([M+1]) at m/z 277 confirms the molecular weight, while fragmentation patterns identify functional groups (e.g., loss of Br or NO₂) .
  • IR Spectroscopy: Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O of bromoacetyl) validate structural features .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the bromoacetyl group in nucleophilic substitution reactions?

Methodological Answer: Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) model the electrophilicity of the bromoacetyl moiety. Key steps:

  • Electrostatic Potential Maps: Identify electron-deficient regions (e.g., the carbonyl carbon) prone to nucleophilic attack.
  • Transition State Analysis: Simulate activation barriers for reactions with amines or thiols, guiding solvent and catalyst selection. Studies on analogous compounds show that electron-withdrawing groups (e.g., nitro) enhance reactivity by ~30% compared to non-substituted derivatives .
  • Solvent Effects: COSMO-RS simulations predict solvation energies, optimizing conditions for SN₂ mechanisms in polar solvents .

Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?

Methodological Answer:

  • Batch Process Optimization: Slow addition of bromoacetyl bromide (1.1 equiv) to the nitrile precursor reduces dimerization. Evidence shows that maintaining a stoichiometric ratio below 1.2:1 minimizes di-brominated byproducts .
  • Catalytic Additives: Use of 5 mol% ZnCl₂ accelerates reaction kinetics, reducing residence time and hydrolysis risks .
  • In-line Monitoring: HPLC with UV detection (λ = 254 nm) tracks intermediate formation, enabling real-time adjustments to pH and temperature .

Q. How do structural modifications (e.g., nitro group position) affect the compound’s biological activity as a kinase inhibitor?

Methodological Answer:

  • SAR Studies: The nitro group at the 2-position enhances steric hindrance, improving selectivity for tyrosine kinases. For example, replacing the nitro group with methoxy reduces IC₅₀ by 50% in EGFR inhibition assays .
  • Crystallography: Co-crystallization with target enzymes (e.g., PDB 2XK) reveals hydrogen bonding between the nitro group and active-site residues (e.g., Lys721 in EGFR), validated via mutagenesis .
  • Solubility Optimization: Introduction of polar substituents (e.g., morpholine) on the benzene ring improves bioavailability without compromising activity .

Data Contradiction Analysis

Q. Discrepancies in reported yields for alkylation reactions: How to resolve them?

Methodological Answer:

  • Source Comparison: Yields vary due to differences in alkylating agents (e.g., 2-bromoacetophenone vs. bromoacetyl chloride). For instance, using bromoacetyl chloride in DMF achieves 85% yield, while bromoacetophenone in THF yields 65% .
  • Impurity Profiling: LC-MS identifies unreacted starting materials or hydrolyzed products (e.g., 2-nitrobenzoic acid), necessitating stricter moisture control .

Tables for Key Data

Property Value Reference
Molecular Weight277.01 g/mol
Melting Point183°C
Key NMR Peaks (DMSO-d₆)δ 4.84 (s, CH₂), δ 8.15 (Ar-H)
EI-MS ([M+1])m/z 277
Optimal Reaction Temperature0–5°C

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